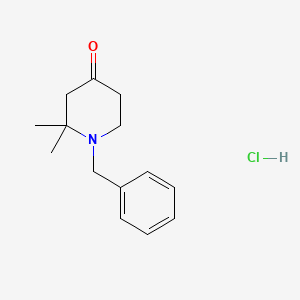

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2,2-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWNKVTXGIXEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCN1CC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117623-50-4 | |

| Record name | 4-Piperidinone, 2,2-dimethyl-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117623-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (CAS Number: 117623-50-4), a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from established chemical principles, data on analogous compounds, and predictive models to offer a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 1-benzyl-2,2-dimethylpiperidin-4-one. The formation of the hydrochloride salt occurs through the protonation of the basic tertiary nitrogen atom of the piperidine ring by hydrochloric acid. This conversion is a standard practice in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.

Molecular Formula: C₁₄H₂₀ClNO Molecular Weight: 253.77 g/mol

The core structure features a piperidine ring with a ketone functional group at the 4-position. The nitrogen atom is substituted with a benzyl group, and the carbon atom adjacent to the nitrogen (C2) is geminally disubstituted with two methyl groups. This gem-dimethyl substitution introduces significant steric hindrance around the nitrogen and the adjacent stereocenter, which is expected to influence the molecule's conformation and reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 1-Benzyl-4-piperidone (Experimental) | Piperidine Hydrochloride (Experimental) |

| CAS Number | 117623-50-4 | 3612-20-2 | 6091-44-7[1] |

| Melting Point (°C) | Data not available | Not applicable (liquid) | 245-248[1] |

| Boiling Point (°C) | Data not available | 134 °C at 7 mmHg | 106.4 at 760 mmHg[2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml). Slightly soluble in water.[1] | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2] |

| pKa (of conjugate acid) | Estimated to be in the range of 8.0 - 9.0 | 8.04 ± 0.10 (Predicted for a similar structure)[3] | Not directly applicable |

The hydrochloride salt form is anticipated to be a crystalline solid with a relatively high melting point, characteristic of organic salts. Its solubility in aqueous media is expected to be significantly higher than that of the free base due to the ionic nature of the salt. The pKa of the protonated piperidine nitrogen is predicted to be in the typical range for tertiary amines, rendering it a weak base.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the construction of the 2,2-dimethylpiperidin-4-one core, followed by N-benzylation and subsequent formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Benzylation (General Procedure)

This protocol is a generalized method for the N-alkylation of a secondary amine, which would be applicable for the N-benzylation of 2,2-dimethylpiperidin-4-one.

-

Reaction Setup: To a solution of 2,2-dimethylpiperidin-4-one (1.0 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents).

-

Addition of Benzylating Agent: Benzyl bromide or benzyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-benzyl-2,2-dimethylpiperidin-4-one, can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrochloride Salt Formation (General Procedure)

-

Dissolution: The purified 1-benzyl-2,2-dimethylpiperidin-4-one free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride in the same or another appropriate solvent (e.g., HCl in diethyl ether or isopropanolic HCl) is added dropwise with stirring until the solution becomes acidic.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by vacuum filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Spectroscopic Characterization (Inferred)

Direct spectroscopic data for this compound is not publicly available. However, the expected spectral features can be inferred from the analysis of structurally related compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ group around 3.5-3.7 ppm). The piperidine ring protons will appear as multiplets in the aliphatic region (typically 2.0-3.5 ppm). The two methyl groups at the C2 position will likely appear as a singlet in the upfield region (around 1.0-1.3 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 205-210 ppm), the aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon (around 60-65 ppm), and the aliphatic carbons of the piperidine ring and the methyl groups.

IR Spectroscopy: The infrared spectrum of the hydrochloride salt will be characterized by a strong, broad absorption band in the region of 2400-2700 cm⁻¹ corresponding to the N⁺-H stretching vibration of the piperidinium ion. A strong carbonyl (C=O) stretching band is expected around 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzyl group will also be present.

Mass Spectrometry: Under electrospray ionization (ESI) conditions in positive ion mode, the mass spectrum would show the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to C₁₄H₁₉NO + H⁺. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the functional groups present in its structure.

Caption: Key reactive sites and potential transformations of the 1-benzyl-2,2-dimethylpiperidin-4-one core structure.

-

Reactions at the Carbonyl Group: The ketone at the 4-position is a key site for various transformations. It can undergo reduction to the corresponding alcohol, reductive amination to introduce an amino group, Wittig reactions to form an exocyclic double bond, and reactions with organometallic reagents like Grignard reagents to form tertiary alcohols.

-

N-Debenzylation: The N-benzyl group can serve as a protecting group for the piperidine nitrogen. It can be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the secondary amine, 2,2-dimethylpiperidin-4-one. This allows for further functionalization at the nitrogen atom.

-

Reactions involving α-Protons: The protons on the carbons adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at these positions.

The N-benzyl piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of N-benzylpiperidine have shown a wide range of pharmacological activities, including but not limited to, activity as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, and as ligands for various central nervous system (CNS) receptors.[4] The specific substitution pattern of this compound suggests its potential as an intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

Based on the available safety data sheet for this compound, the compound is classified with the following hazards:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a synthetically valuable compound with potential applications in drug discovery and development. While specific experimental data for this molecule is limited, its basic properties, reactivity, and potential biological relevance can be reasonably inferred from the well-established chemistry of N-benzylpiperidines and related heterocyclic systems. This guide provides a foundational understanding of this compound, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its physicochemical and pharmacological profile.

References

An In-Depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (CAS Number: 117623-50-4), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's chemical identity, synthesis, and potential applications, with a focus on the scientific principles that underpin its utility. While specific experimental data for this dimethylated derivative is limited in publicly accessible literature, this guide synthesizes available information and draws logical comparisons with its well-studied, non-methylated analog, 1-benzyl-4-piperidone, to provide a thorough and insightful resource for researchers.

Introduction and Chemical Identity

This compound is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the C2 position. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The presence of the gem-dimethyl group at the C2 position is anticipated to introduce significant steric hindrance, which can influence the molecule's reactivity, conformational flexibility, and interaction with biological targets.

Table 1: Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 117623-50-4 |

| Molecular Formula | C₁₄H₂₀ClNO |

| Molecular Weight | 253.77 g/mol |

| Free Base CAS Number | 117623-46-8 |

| Free Base Formula | C₁₄H₁₉NO |

| Free Base Weight | 217.31 g/mol |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

Synthesis and Mechanistic Considerations

While detailed, step-by-step published syntheses specifically for 1-Benzyl-2,2-dimethylpiperidin-4-one are not widely available, a European patent outlines a viable synthetic approach. This method involves the reduction of a tetrahydropyridin-4-ylidene ammonium salt intermediate. The scarcity of detailed procedures for the dimethylated compound contrasts with the numerous well-documented syntheses for the non-dimethylated analog, 1-benzyl-4-piperidone.

One common and efficient method for synthesizing 1-benzyl-4-piperidone involves a one-pot reaction between benzylamine and an acrylate, followed by cyclization. This approach is favored for its scalability and high yields. Another established route is the N-alkylation of 4-piperidone hydrochloride with benzyl bromide in the presence of a base.

Workflow: General Synthesis of N-Benzylated Piperidones

Caption: General synthetic routes to N-benzyl-4-piperidones.

The synthesis of the 2,2-dimethyl derivative likely requires a modified starting material, such as a 2,2-dimethyl-4-piperidone precursor, or a strategy that introduces the methyl groups at an early stage. The steric bulk of the gem-dimethyl group may necessitate more forcing reaction conditions or alternative catalytic systems to achieve efficient N-benzylation.

Analytical Characterization

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region), the benzylic methylene protons, the piperidine ring protons, and the two methyl groups (aliphatic region). The gem-dimethyl groups would likely appear as a singlet. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the carbonyl carbon of the piperidone, and the aliphatic carbons of the piperidine ring, including the two methyl groups and the quaternary carbon at C2. |

| Mass Spec. | The mass spectrum of the free base (C₁₄H₁₉NO) would show a molecular ion peak at m/z 217.15. Fragmentation patterns would likely involve cleavage of the benzyl group. |

| IR Spec. | A characteristic strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹, along with C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. |

| HPLC | A single major peak indicating the purity of the compound. The retention time would be dependent on the specific column and mobile phase used. |

The hydrochloride salt form would not significantly alter the NMR or mass spectra of the organic cation but may influence the infrared spectrum, particularly in the regions of N-H vibrations if the salt is hydrated.

Applications in Drug Discovery and Medicinal Chemistry

The N-benzylpiperidine motif is a cornerstone in the design of various therapeutic agents due to its ability to interact with a wide range of biological targets. The introduction of the 2,2-dimethyl substitution in this compound offers a unique structural feature that can be exploited by medicinal chemists to fine-tune the pharmacological properties of lead compounds.

Central Nervous System (CNS) Agents

Piperidine derivatives are prevalent in drugs targeting the central nervous system. The N-benzyl group can engage in cation-π and hydrophobic interactions within receptor binding pockets. Derivatives of the related 1-benzyl-4-piperidone have been investigated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. The gem-dimethyl groups in the title compound could serve to lock the conformation of the piperidine ring, potentially leading to enhanced selectivity for specific receptor subtypes.

Anticancer Agents

The 1-benzyl-4-piperidone scaffold is a key intermediate in the synthesis of menin inhibitors, which are being explored for the treatment of certain types of leukemia. The piperidine ring serves as a central scaffold to orient the necessary pharmacophoric groups for effective protein-protein interaction inhibition. The 2,2-dimethyl substitution could be used to probe steric constraints within the binding site and potentially improve metabolic stability.

Antimicrobial and Antiviral Agents

Derivatives of N-benzyl piperidin-4-one have been synthesized and evaluated for their antimicrobial and antifungal activities. The lipophilic nature of the benzyl group combined with the basic nitrogen of the piperidine ring can facilitate membrane disruption in microorganisms. The steric bulk of the gem-dimethyl groups might influence the compound's ability to permeate microbial cell walls and interact with intracellular targets.

Workflow: Drug Discovery Cascade

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with considerable, yet largely untapped, potential in the field of drug discovery. The introduction of the gem-dimethyl group at the C2 position distinguishes it from its more extensively studied counterpart, 1-benzyl-4-piperidone, and offers intriguing possibilities for modulating pharmacological activity and selectivity.

Future research should focus on several key areas:

-

Development of robust and scalable synthetic routes: Detailed, high-yielding, and reproducible synthetic protocols are needed to make this compound more accessible to the research community.

-

Comprehensive analytical characterization: Publication of detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) is essential for unambiguous identification and quality control.

-

Systematic pharmacological evaluation: Screening of this compound and its derivatives against a diverse panel of biological targets will help to uncover its therapeutic potential.

-

Structure-activity relationship (SAR) studies: A systematic exploration of substitutions on both the benzyl and piperidone rings will provide valuable insights for the rational design of novel therapeutic agents.

By addressing these research gaps, the scientific community can fully harness the potential of this compound as a versatile building block for the next generation of innovative medicines.

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride chemical structure

An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Introduction

This compound is a heterocyclic compound belonging to the piperidine class. As a derivative of piperidone, it features a six-membered nitrogen-containing ring with a ketone functional group. The structure is further characterized by the presence of two methyl groups at the C2 position and a benzyl group attached to the nitrogen atom. This compound primarily serves as a versatile synthetic intermediate or building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active molecules. The specific substitution pattern of this compound offers a unique three-dimensional framework that can be elaborated to access novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, characterization, and safe handling protocols, tailored for researchers in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The molecular architecture consists of a piperidin-4-one ring, which is N-substituted with a benzyl group. The gem-dimethyl substitution at the C2 position sterically influences the conformation of the piperidine ring and the reactivity of the adjacent nitrogen atom. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 117623-46-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO (Free Base) C₁₄H₂₀ClNO (Hydrochloride) | [3][4] |

| Molecular Weight | 217.31 g/mol (Free Base) 253.77 g/mol (Hydrochloride) | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1(C)CC(=O)CCN1CC1=CC=CC=C1.Cl | [3] |

| Appearance | Typically a solid | [5] |

| Purity | ≥95% | [3] |

| Storage | Sealed in a dry environment at room temperature | [4] |

Synthesis Protocol

The synthesis of this compound is conceptually similar to the N-alkylation of other piperidone derivatives. A common and reliable method involves the direct N-benzylation of 2,2-dimethylpiperidin-4-one using benzyl bromide or chloride, followed by conversion to the hydrochloride salt.

Caption: General workflow for the synthesis of the target compound.

Experimental Methodology

This protocol is adapted from established procedures for the N-benzylation of piperidones.[6]

-

Reaction Setup: To a stirred mixture of 2,2-dimethylpiperidin-4-one hydrochloride (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Scientist's Insight: Anhydrous potassium carbonate serves as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and the hydrobromic acid generated during the reaction. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the potassium ions. Using a slight excess of benzyl bromide ensures the complete consumption of the starting piperidone.

-

-

Reaction Execution: Heat the reaction mixture to 65°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Scientist's Insight: Moderate heating increases the reaction rate without promoting significant side reactions or decomposition. TLC is a critical self-validating step to confirm the disappearance of the starting material before proceeding to the workup.

-

-

Workup and Extraction: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with water and brine.

-

Scientist's Insight: Quenching with water dissolves the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent. Ethyl acetate is a suitable extraction solvent for the moderately polar product. The brine wash helps to remove residual water from the organic phase.

-

-

Isolation of Free Base: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-2,2-dimethylpiperidin-4-one as an oil or solid.

-

Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2M HCl in Et₂O) dropwise with stirring until precipitation is complete.

-

Final Purification: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of NMR, IR, and Mass Spectrometry. The data presented below are predicted values based on the known spectra of analogous structures, such as 1-benzyl-4-piperidone.[7][8][9]

Table 2: Expected Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | δ 7.30-7.50 (m, 5H) δ ~3.6 (s, 2H) δ ~2.8 (t, 2H) δ ~2.5 (t, 2H) δ ~1.2 (s, 6H) | Protons of the phenyl ring of the benzyl group. Methylene protons (-CH₂-) of the benzyl group. Piperidine ring protons adjacent to nitrogen. Piperidine ring protons adjacent to the carbonyl group. Protons of the two methyl groups at C2. |

| ¹³C NMR | δ ~208 δ ~138 δ 129, 128, 127 δ ~62 δ ~55 δ ~41 δ ~25 | Carbonyl carbon (C=O). Quaternary aromatic carbon of the benzyl group. Aromatic carbons of the benzyl group. Methylene carbon (-CH₂-) of the benzyl group. Piperidine ring carbons adjacent to nitrogen. Piperidine ring carbon adjacent to the carbonyl. Methyl group carbons. |

| IR (cm⁻¹) | ~2950-3050 ~1715 ~1450, 1495 ~1150 | C-H stretching (aromatic and aliphatic). Strong C=O stretching of the ketone. C=C stretching of the aromatic ring. C-N stretching. |

| Mass Spec. (ESI+) | m/z 218.15 [M+H]⁺ | Corresponds to the protonated molecular ion of the free base (C₁₄H₁₉NO). |

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of the ketone and the ability to modify or remove the N-benzyl group.

-

Scaffold for Drug Discovery: The piperidine ring is a core component of many CNS-active drugs. This compound provides a starting point for synthesizing libraries of novel compounds for screening against various biological targets.[10][11] The N-benzyl group can be removed via catalytic hydrogenation, freeing the nitrogen for the introduction of other substituents.[11]

-

Synthesis of Complex Molecules: The ketone at the 4-position is a versatile functional handle for various chemical transformations, including reductive amination, Wittig reactions, and Grignard additions, allowing for the construction of more complex molecular architectures.[11]

-

Precursor to Analgesics and Antipsychotics: The parent compound, 1-benzyl-4-piperidone, is a known intermediate in the synthesis of fentanyl analogues and other potent analgesics, as well as antipsychotic agents like pimozide.[11] The 2,2-dimethyl derivative can be used to create analogues with different steric and electronic properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The following information is based on data sheets for structurally similar compounds.[12][13][14]

-

Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory irritation.[14]

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[12][14]

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[12]

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[13]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and dry.[4][12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[13]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 117623-46-8 [chemicalbook.com]

- 3. 1-benzyl-2,2-dimethylpiperidin-4-one 95% | CAS: 117623-46-8 | AChemBlock [achemblock.com]

- 4. 117623-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-piperidone(3612-20-2) MS [m.chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: Deconstructing a Privileged Scaffold in Medicinal Chemistry

An in-depth analysis of the potential mechanisms of action for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, grounded in the established pharmacology of its core structural motifs.

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. When incorporated into the piperidin-4-one scaffold, and further substituted, as in the case of this compound, the molecule gains specific physicochemical properties that suggest a range of potential pharmacological activities.[2]

While no direct, peer-reviewed studies elucidating the specific mechanism of action for this compound are publicly available, its structure can be dissected into two key pharmacophores: the N-Benzylpiperidine moiety, strongly associated with central nervous system (CNS) targets, and the Piperidin-4-one core, a versatile intermediate for compounds with diverse biological effects. The additional presence of a gem-dimethyl group at the C2 position introduces a significant steric element that likely modulates binding affinity and selectivity.

This guide provides a hypothesis-driven exploration of the most probable mechanisms of action for this compound. It is designed for researchers and drug development professionals, offering a structured, evidence-based roadmap for its systematic investigation. We will explore potential targets, propose detailed experimental protocols to validate these hypotheses, and discuss the causal reasoning behind each step, thereby creating a self-validating system for inquiry.

Part 1: The N-Benzylpiperidine Pharmacophore: A Gateway to CNS Targets

The N-benzyl group is a common feature in centrally-acting agents, capable of engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. Its presence in the target molecule strongly suggests that the primary mechanism of action is likely to be found within the central nervous system.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

Derivatives of N-benzylpiperidine are among the most potent and well-characterized acetylcholinesterase (AChE) inhibitors.[3] The archetypal drug in this class, Donepezil (E2020), is built upon a 1-benzyl-4-substituted piperidine core and is a first-line treatment for Alzheimer's disease.[4] The mechanism involves blocking the AChE enzyme, thereby increasing the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft.

Causality: The N-benzyl group of these inhibitors typically binds to the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine nitrogen interacts with the catalytic anionic site (CAS). It is plausible that 1-Benzyl-2,2-dimethylpiperidin-4-one could adopt a similar binding mode.

Caption: Cholinergic synapse showing ACh release and degradation by AChE, which is blocked by the inhibitor.

This protocol determines the compound's ability to inhibit AChE activity.

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

AChE solution (from electric eel or human recombinant) in buffer.

-

Substrate: Acetylthiocholine iodide (ATCI) solution.

-

Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer.

-

Test Compound: Serial dilutions of this compound.

-

Positive Control: Donepezil or Tacrine.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound dilution (or buffer for control).

-

Add 50 µL of DTNB solution.

-

Add 25 µL of AChE solution. Mix and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of color change (yellow) is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control (buffer only).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

| Parameter | Description |

| IC₅₀ | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. |

| Enzyme Source | Human recombinant AChE is preferred for clinical relevance. |

| Control | Donepezil provides a benchmark for potency. |

Hypothesis 2: Dopaminergic System Modulation

The N-benzylpiperidine scaffold is also present in potent dopamine reuptake inhibitors (DRIs).[5] These compounds block the dopamine transporter (DAT), increasing extracellular dopamine levels, which is associated with stimulant effects. Conversely, related structures can also act as antagonists at dopamine receptors (e.g., D4).[6]

Causality: The compound could bind to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. Alternatively, it could bind to postsynaptic dopamine receptors, either blocking or mimicking the action of dopamine. The specific interaction will depend on the precise fit of the molecule within the respective binding sites.

Caption: Dopamine synapse showing two potential actions of the compound: blocking the DAT or antagonizing the receptor.

A tiered approach is recommended, starting with binding assays to determine affinity, followed by functional assays to determine the mode of action.

Caption: Tiered experimental workflow for characterizing dopaminergic activity of a test compound.

-

Primary Screen (Binding Affinity):

-

Objective: To determine if the compound binds to DAT, D2, or D4 receptors.

-

Method: Competitive radioligand binding assays using cell membranes expressing the target protein.

-

Procedure: Incubate membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound. Measure the displacement of the radioligand.

-

Outcome: Kᵢ (inhibitory constant) value, indicating binding affinity.

-

-

Secondary Screen (Functional Activity):

-

Objective: To determine if the compound is an inhibitor/antagonist or agonist.

-

For DAT: Use a synaptosome preparation and measure the uptake of [³H]dopamine in the presence of the compound. A potent compound will inhibit uptake.

-

For Receptors: Use cells expressing the receptor and measure a downstream signaling event (e.g., cAMP levels). An antagonist will block the effect of a known agonist (like dopamine).

-

Part 2: The Role of the 2,2-Dimethyl Substitution

The gem-dimethyl group at the C2 position, adjacent to the nitrogen, is a critical and unique feature of the target molecule. This substitution introduces significant steric bulk, which can have several profound effects on its pharmacological profile:

-

Conformational Restriction: The dimethyl group restricts the rotation around the N-C2 and N-benzyl bonds. This can lock the molecule into a specific conformation that may be more or less favorable for binding to a particular target compared to its non-methylated counterpart.

-

Altered Basicity: The electron-donating nature of the methyl groups can slightly increase the basicity (pKa) of the piperidine nitrogen. This can affect the ionization state of the molecule at physiological pH and influence its interaction with anionic sites in a binding pocket.

-

Metabolic Stability: The methyl groups can act as metabolic blockers, preventing enzymatic degradation (e.g., N-debenzylation or oxidation at C2) by cytochrome P450 enzymes. This could lead to a longer half-life and increased duration of action in vivo.

Expert Insight: The inclusion of this steric shield is a deliberate design choice in medicinal chemistry. It is often used to enhance selectivity. For example, a target receptor might have a large hydrophobic pocket that can accommodate the dimethyl groups, while a closely related off-target receptor might not. Therefore, this substitution could be key to reducing side effects by preventing binding to unintended targets. A thorough investigation would require comparing the activity of this compound with its non-methylated (1-benzylpiperidin-4-one) and mono-methylated analogs to quantify the steric and electronic contributions of these groups.

Conclusion and Future Directions

Based on a structural analysis of this compound, its mechanism of action is most likely centered on the modulation of CNS neurotransmitter systems. The primary hypotheses point towards acetylcholinesterase inhibition or dopaminergic system modulation (either via transporter blockade or receptor antagonism). The unique 2,2-dimethyl substitution is predicted to be a key determinant of both potency and selectivity, potentially enhancing metabolic stability and fine-tuning the conformational profile for optimal target engagement.

A logical path forward for any research program investigating this compound would be to execute the proposed experimental workflows. A tiered screening approach, beginning with in vitro binding and enzymatic assays against AChE and key dopaminergic targets, will efficiently and conclusively identify the primary mechanism of action. Subsequent cell-based functional assays would then confirm the mode of action (e.g., inhibition, antagonism), providing the necessary foundation for further preclinical development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, outlines a plausible synthetic route based on established methodologies for related structures, discusses its analytical characterization, and explores its potential applications in the pharmaceutical sciences.

Core Molecular Attributes

This compound is the hydrochloride salt of the N-benzylated derivative of 2,2-dimethyl-4-piperidone. The introduction of the gem-dimethyl group at the C2 position of the piperidine ring significantly influences its conformational flexibility and metabolic stability, making it an intriguing scaffold for drug design.

Physicochemical Properties

| Property | 1-Benzyl-2,2-dimethylpiperidin-4-one | This compound | 1-Benzyl-4-piperidone (for comparison) |

| CAS Number | 117623-46-8[1] | 117623-50-4 | 3612-20-2[2] |

| Molecular Formula | C₁₄H₁₉NO[3] | C₁₄H₂₀ClNO | C₁₂H₁₅NO[2] |

| Molecular Weight | 217.31 g/mol [3] | 253.77 g/mol | 189.25 g/mol [2] |

| Appearance | Not specified (predicted to be an oil or low-melting solid) | Not specified (predicted to be a crystalline solid) | Light yellow to brown liquid[4] |

| Boiling Point | Not specified | Not specified | 134 °C @ 7 mmHg[5] |

| Solubility | Not specified | Predicted to be soluble in water and polar organic solvents | Soluble in DMF, DMSO, and Ethanol[2] |

Synthesis and Mechanistic Insights

An established experimental protocol for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one is not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be conceptualized based on well-established reactions for the synthesis of analogous N-benzylpiperidones[6]. The proposed synthesis involves a multi-step process commencing from readily available starting materials.

Proposed Synthetic Pathway

A logical approach to the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one would involve the initial construction of the 2,2-dimethyl-4-piperidone ring, followed by N-benzylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4,4-Dimethyl-5-oxohexanenitrile This step involves a base-catalyzed Michael addition of acetone to acrylonitrile. The gem-dimethyl group is introduced in this initial step.

Step 2: Synthesis of 2,2-Dimethyl-4-piperidone The nitrile intermediate undergoes reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel in the presence of ammonia, which facilitates the intramolecular cyclization to form the piperidone ring.

Step 3: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one The secondary amine of the 2,2-dimethyl-4-piperidone is N-benzylated. This is a standard nucleophilic substitution reaction where the piperidone nitrogen acts as a nucleophile, attacking the electrophilic benzyl bromide in the presence of a mild base like potassium carbonate to neutralize the HBr byproduct. Dimethylformamide (DMF) is a suitable solvent for this reaction.

Step 4: Formation of the Hydrochloride Salt The final free base, 1-Benzyl-2,2-dimethylpiperidin-4-one, is dissolved in a suitable anhydrous solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). A singlet for the benzylic methylene protons (CH₂) would likely appear around 3.5-3.7 ppm. The piperidine ring protons would exhibit complex splitting patterns. The gem-dimethyl groups would present as a sharp singlet in the upfield region (around 1.0-1.2 ppm).

-

¹³C NMR: The carbonyl carbon (C=O) would be observed downfield (around 208-212 ppm). The aromatic carbons of the benzyl group would appear in the 127-138 ppm region. The benzylic carbon would be expected around 63 ppm. The quaternary carbon of the gem-dimethyl group would be a distinct signal, and the methyl carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1710-1725 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-N stretching vibration would also be present.

Mass Spectrometry (MS)

In mass spectrometry, the free base would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (217.31). A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

Applications in Drug Discovery and Development

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The incorporation of this moiety is a common strategy to introduce a basic nitrogen atom for salt formation and to provide key hydrophobic and aromatic interactions with biological targets.

Rationale for Use in Medicinal Chemistry

-

Scaffold for Diverse Targets: The piperidone ring can be readily functionalized at the carbonyl group and at the nitrogen, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets[7].

-

Central Nervous System (CNS) Activity: Many N-benzylpiperidine derivatives exhibit activity in the central nervous system. For instance, derivatives of 1-benzyl-4-piperidone are precursors in the synthesis of potent analgesics and other CNS-active agents[6].

-

Enzyme Inhibition: The N-benzylpiperidine motif is found in various enzyme inhibitors. For example, it is a key component of acetylcholinesterase inhibitors developed for the treatment of Alzheimer's disease[8].

The Role of the Gem-Dimethyl Group

The presence of the gem-dimethyl group at the C2 position is not merely an increase in molecular weight; it has significant conformational and metabolic implications:

-

Thorpe-Ingold Effect: The gem-dimethyl group can restrict the conformational flexibility of the piperidine ring, which can be advantageous for binding to a specific receptor conformation, potentially increasing potency and selectivity[9].

-

Metabolic Stability: The methyl groups can shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), potentially reducing the rate of metabolism and improving the pharmacokinetic profile of a drug candidate[9].

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the data for structurally related piperidine derivatives, appropriate safety precautions should be taken.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Piperidine derivatives can be irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable building block for medicinal chemistry research. Its structural features, particularly the combination of the N-benzyl group and the gem-dimethyl substitution on the piperidine ring, offer a unique scaffold for the design of novel therapeutic agents. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and improved therapeutics.

References

- 1. This compound | 117623-46-8 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-benzyl-2,2-dimethylpiperidin-4-one 95% | CAS: 117623-46-8 | AChemBlock [achemblock.com]

- 4. (2R)-2-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | C24H30NO3+ | CID 6971138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 6. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1] Specifically, N-substituted 4-piperidones are crucial intermediates in the synthesis of various biologically active compounds, including analgesics, antipsychotics, and antiviral agents.[2][3] This guide provides a comprehensive technical overview of the synthesis of a specific derivative, this compound, a compound of interest for further chemical exploration and drug development.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind the chosen pathway, and the critical parameters that ensure a successful outcome. We will delve into a robust and scalable synthetic route, supported by mechanistic insights and detailed experimental protocols.

Strategic Approach to Synthesis: A Rationale

The synthesis of asymmetrically substituted piperidin-4-ones, such as the target molecule with gem-dimethyl substitution at the C-2 position, presents unique challenges compared to their symmetrically substituted counterparts.[4] Traditional methods like the Mannich condensation are highly effective for producing 2,6-disubstituted piperidones but offer limited control for generating specific substitution patterns at only one of the alpha carbons.[1][5]

Therefore, a more targeted approach is required. The pathway detailed in this guide is a modern and efficient method that proceeds through the formation of a key intermediate, a tetrahydropyridin-4-ylidene ammonium salt, which is subsequently reduced to the desired piperidin-4-one. This strategy offers excellent control over the substitution pattern and is amenable to scale-up.

Visualization of the Core Synthetic Strategy

Caption: High-level overview of the synthetic pathway.

Detailed Synthesis Pathway

The synthesis of this compound can be effectively achieved in a multi-step process, which is detailed below.

Step 1: Synthesis of 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione

The initial step involves a condensation reaction between mesityl oxide and piperidinium thiocyanate. This reaction constructs the core heterocyclic ring system with the desired gem-dimethyl substitution.

Experimental Protocol

-

Reaction Setup: A mixture of piperidinium thiocyanate (0.23 mol) and mesityl oxide (0.45 mol) is prepared in bromobenzene (175 ml).[4]

-

Reaction Conditions: The mixture is heated to initiate the condensation reaction. The exact temperature and reaction time should be carefully monitored to ensure complete conversion and minimize side product formation.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization to yield the desired 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione.

Step 2: Reduction and N-Benzylation to form 1-Benzyl-2,2-dimethylpiperidin-4-one

This step is the cornerstone of the synthesis, where the intermediate is reduced and subsequently benzylated to yield the target piperidin-4-one. A key advantage of this pathway is the ability to introduce the N-benzyl group in a controlled manner.

Experimental Protocol

-

Reduction: The thione intermediate is subjected to a reduction step. A preferred method involves the use of a suitable reducing agent, such as an aluminum hydride, to selectively reduce the enamine-like double bond within the ring.[4] This reduction is a critical transformation that establishes the piperidin-4-one core.

-

N-Benzylation: Following the reduction, the secondary amine is benzylated. This is typically achieved by reacting the intermediate with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).[6]

-

Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate.[6] The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation under reduced pressure to yield pure 1-Benzyl-2,2-dimethylpiperidin-4-one as a light-yellow oily liquid.[6]

Step 3: Formation of the Hydrochloride Salt

To improve the stability and handling of the final compound, it is converted to its hydrochloride salt.

Experimental Protocol

-

Acidification: The purified 1-Benzyl-2,2-dimethylpiperidin-4-one is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is added dropwise with stirring.

-

Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final product, this compound, as a stable solid.

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| 1 | Mesityl Oxide, Piperidinium Thiocyanate | Bromobenzene (solvent) | 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione | Not explicitly stated in the reference, but generally moderate to good for condensation reactions. |

| 2 | Thione Intermediate | Aluminum Hydride, Benzyl Bromide, K₂CO₃, DMF | 1-Benzyl-2,2-dimethylpiperidin-4-one | Yields for similar N-benzylation reactions are reported to be high, often in the range of 78-89%.[6] |

| 3 | 1-Benzyl-2,2-dimethylpiperidin-4-one | Hydrochloric Acid | This compound | Typically quantitative. |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The key to this synthesis is the controlled formation of an asymmetrically substituted piperidin-4-one core via a reducible tetrahydropyridine intermediate. This approach overcomes the limitations of classical methods and offers a versatile route to this valuable chemical building block.

The availability of this compound opens up avenues for further derivatization at the 4-position, for example, through reductive amination[7][8] or Wittig-type reactions,[9] to generate a library of novel compounds for biological screening. The insights provided in this guide should empower researchers in their efforts to synthesize and explore the chemical space around this important piperidine scaffold.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride

This guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction: Understanding the Molecule

This compound is a substituted piperidinone derivative. Its molecular structure, comprising a bulky benzyl group, a dimethyl-substituted piperidine ring, and a ketone functional group, dictates its physicochemical properties and, consequently, its solubility profile. The hydrochloride salt form is intended to enhance aqueous solubility compared to its free base, a common strategy in pharmaceutical development.

The free base, 1-benzyl-2,2-dimethylpiperidin-4-one, is expected to be lipophilic due to the presence of the benzyl and dimethylpiperidine moieties. While specific data is limited, the related compound 1-benzyl-4-piperidone is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with low solubility in water.[1] The introduction of the hydrochloride salt is anticipated to increase its polarity and favor dissolution in aqueous media.

Key Physicochemical Properties (of the free base):

| Property | Value | Source |

| Molecular Formula | C14H19NO | [2] |

| Molecular Weight | 217.31 g/mol | [2] |

| IUPAC Name | 1-benzyl-2,2-dimethylpiperidin-4-one | [2] |

Principles of Solubility for Hydrochloride Salts

The solubility of a hydrochloride salt of a weak base, such as this compound, is governed by several factors. Understanding these principles is critical for designing meaningful solubility studies and for interpreting the resulting data.

pH-Dependent Solubility: The solubility of this compound in aqueous media is expected to be highly pH-dependent. In acidic to neutral solutions, the compound will exist predominantly in its protonated, ionized form, which is more water-soluble. As the pH increases towards the pKa of the parent amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Common Ion Effect: In solutions containing a common ion (i.e., chloride ions), the solubility of this compound may be reduced.[3] This is due to Le Chatelier's principle, where the excess chloride ions shift the dissolution equilibrium towards the undissolved salt.

Solvent Polarity: The solubility in non-aqueous and mixed-solvent systems will be influenced by the polarity of the solvent. Protic solvents capable of hydrogen bonding with the ketone and the protonated amine are likely to be effective.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available public data, an empirical determination of solubility is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5]

Materials and Equipment

-

This compound (of known purity)

-

A selection of relevant solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, propylene glycol)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Shake-Flask Protocol

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and any desired organic or mixed-solvent systems.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess of this compound to each vial to ensure that a saturated solution is achieved. A visual excess of solid material should be present at the end of the experiment.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to permit the sedimentation of the excess solid. For finer suspensions, centrifugation may be necessary.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered saturate solution with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

-

Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Self-Validating System and Causality

-

Visual Confirmation of Excess Solid: The presence of undissolved material at the end of the experiment is a critical self-validating step, confirming that saturation was achieved.

-

Time to Equilibrium: It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours).

-

Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[4]

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Solubility Profile and Discussion

Based on the structure of this compound, a general solubility profile can be anticipated:

-

Aqueous Solubility: Moderate to good solubility is expected in acidic aqueous solutions, decreasing as the pH approaches the pKa of the parent amine.

-

Polar Organic Solvents: Good solubility is anticipated in protic solvents like methanol and ethanol, as well as in polar aprotic solvents like DMSO.

-

Nonpolar Organic Solvents: Lower solubility is expected in nonpolar solvents such as hexane and toluene.

The following logical relationship diagram illustrates the factors influencing the solubility of this compound.

Caption: Factors Influencing Solubility.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound. While specific pre-existing data is sparse, the principles outlined herein, coupled with the detailed experimental protocol, will enable researchers to generate the necessary data for their specific needs. Future work should focus on the systematic determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents and the investigation of its pKa to build a comprehensive physicochemical profile.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-benzyl-2,2-dimethylpiperidin-4-one 95% | CAS: 117623-46-8 | AChemBlock [achemblock.com]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. lup.lub.lu.se [lup.lub.lu.se]

Spectral Analysis of 1-Benzyl-2,2-dimethylpiperidin-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core piperidone structure. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. A thorough understanding of the spectral characteristics of this molecule is paramount for its synthesis, characterization, and application in further research. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct spectral data for the hydrochloride salt is not extensively published, this guide will leverage data from the free base (1-benzyl-2,2-dimethylpiperidin-4-one, CAS 117623-46-8) and related piperidin-4-one derivatives to provide a comprehensive and predictive analysis.[1]

The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds. Its formation involves the protonation of the tertiary amine in the piperidine ring, which will induce notable changes in the spectral data compared to the free base.

Chemical Structure

The fundamental structure of 1-Benzyl-2,2-dimethylpiperidin-4-one consists of a piperidin-4-one ring N-substituted with a benzyl group and gem-dimethyl groups at the C2 position.

Caption: Chemical structure of 1-Benzyl-2,2-dimethylpiperidin-4-one.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The presence of the hydrochloride salt will lead to a downfield shift of protons adjacent to the protonated nitrogen atom.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3-7.5 | Multiplet | 5H | Ar-H (Benzyl) | Protons of the aromatic ring. |

| ~ 3.6 | Singlet | 2H | Ph-CH ₂-N | Methylene protons of the benzyl group. |

| ~ 2.8 | Triplet | 4H | -CH ₂-CO-CH ₂- | Methylene protons adjacent to the carbonyl group and the nitrogen. |

| ~ 2.5 | Triplet | 4H | -N-CH ₂- | Methylene protons adjacent to the nitrogen. |

| ~ 1.2 | Singlet | 6H | -C(CH ₃)₂ | Protons of the two methyl groups at the C2 position. |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The hydrochloride salt is expected to cause a downfield shift of the protons on the carbons alpha to the nitrogen.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208 | C =O | Carbonyl carbon. |

| ~ 138 | Ar-C (Quaternary) | Quaternary carbon of the benzyl group attached to the methylene. |

| ~ 129 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 128 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 127 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 62 | Ph-C H₂-N | Methylene carbon of the benzyl group. |

| ~ 55 | C (CH₃)₂ | Quaternary carbon at the C2 position. |

| ~ 50 | -C H₂-CO- | Methylene carbons adjacent to the carbonyl group. |

| ~ 45 | -N-C H₂- | Methylene carbons adjacent to the nitrogen. |

| ~ 25 | -C(C H₃)₂ | Methyl carbons. |

Note: The chemical shifts are approximate. The protonation of the nitrogen will influence the chemical shifts of the adjacent carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| ~ 3030 | Medium | C-H (Aromatic) | Stretching vibration of C-H bonds in the benzyl group. |

| ~ 2950-2850 | Strong | C-H (Aliphatic) | Stretching vibrations of C-H bonds in the piperidine ring and methyl groups. |

| ~ 2700-2400 | Broad, Strong | N⁺-H | Stretching vibration of the protonated tertiary amine (hydrochloride salt). |

| ~ 1720 | Strong | C=O | Stretching vibration of the ketone carbonyl group. |

| ~ 1600, 1495, 1450 | Medium | C=C (Aromatic) | Stretching vibrations of the aromatic ring. |

| ~ 740, 700 | Strong | C-H (Aromatic) | Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the spectrum will show the molecular ion of the free base after the loss of HCl.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Rationale |

| 217 | [M]⁺ | Molecular ion of the free base (C₁₄H₁₉NO). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation for 1-Benzyl-2,2-dimethylpiperidin-4-one.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe or gas chromatography inlet).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The comprehensive spectral analysis of this compound is crucial for its unambiguous identification and quality control. This guide provides a detailed prediction of its NMR, IR, and MS spectra based on the known characteristics of its constituent functional groups and data from analogous structures. The presence of the hydrochloride salt is expected to be clearly evident in the IR spectrum through the N⁺-H stretching vibrations and in the NMR spectra by the downfield shifting of protons and carbons near the protonated nitrogen. The mass spectrum will reflect the molecular weight of the free base. The experimental protocols outlined provide a standardized approach for obtaining high-quality spectral data for this and related compounds, ensuring scientific rigor and reproducibility in research and development.

References

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride uses in organic synthesis

[3] WO2020132016A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Google Patents ... Synthetic Methods (Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim, Germany, 2014); Toda, F., Enantiomer Separation: Fundamentals and Practical Methods (Springer Science & Business Media, 2007); Subramanian, G. Chiral Separation Techniques: A Practical Approach (John Wiley & Sons, 2008); Ahuja, S., Chiral Separation Methods for Pharmaceutical and. Biotechnological Products (John Wiley & Sons, 2011). It should also be noted the Piperidine Dione Compounds can include E ... After 10 min, a solution of 1 -benzyl-2, 2-dimethylpiperidin-4-one (3.70 g, 17.0 mmol, 1.00 eq) in THF (20 mL) was added dropwise stirring was continued at 20 °C for 1 h. The reaction was quenched with the addition of a saturated aqueous solution of ammonium chloride (50 mL) and the product was extracted with EtOAc (30 mL x 2). The organic extracts were washed with brine (50 mL), dried, filtered, and ... ... As used herein and unless otherwise specified, a“heterocyclylalkyl” group is a radical of the formula: -alkyl-heterocyclyl, wherein alkyl and heterocyclyl are defined above. A “heteroarylalkyl” group is a radical of the formula: -alkyl-heteroaryl, wherein alkyl and heteroaryl are defined above. A“heterocycloalkylalkyl” group is a radical of the formula: -alkyl-heterocycloalkyl, wherein alkyl and heterocycloalkyl are defined above. Substituted heterocyclylalkyl groups may be substituted at the alkyl, the heterocyclyl, or both the alkyl and the heterocyclyl portions of the group. ... cyclohexylmethyl, cyclopropylethyl, cyclobutylethyl, cyclopentylethyl, cyclohexylethyl, cyclopentylpropyl, cyclohexylpropyl and the like. As used herein and unless otherwise specified, an“aralkyl” group is a radical of the formula: -alkyl-aryl, wherein alkyl and aryl are defined above. Substituted aralkyl groups may be substituted at the alkyl, the aryl, or both the alkyl and the aryl portions of the group. Representative aralkyl groups include but are not limited to benzyl and phenethyl groups and aralkyl groups wherein the aryl group is fused to a cycloalkyl group such as indan-4-yl ethyl. ... In one aspect, provided herein are methods for treating or preventing androgen receptor mediated diseases in a subject, comprising administering to a subject in need thereof an effective amount of a compound as described herein; and a pharmaceutically acceptable carrier, excipient or vehicle. ... In some embodiments, the cycloalkyl group has 3 to 8 ring members, whereas in other embodiments the number of ring carbon atoms ranges from 3 to 5, 3 to 6, or 3 to 7. In some embodiments, the cycloalkyl groups are saturated cycloalkyl groups. Such saturated cycloalkyl groups include, by way of example, single ring structures such as cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl, cyclooctyl, 1-methylcyclopropyl, 2-methylcyclopentyl, 2-methylcyclooctyl, and the like, or multiple or bridged ring structures